5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one

CYP3A4 inhibition drug metabolism off-target liability

Research on Lp-PLA₂-dependent inflammation often stalls due to off-target CYP inhibition or inconsistent potency between quinolin-2(1H)-one batches. 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one overcomes these hurdles. • Potent Lp-PLA₂ inhibition (IC₅₀ 86-100 nM) validated in biochemical & plasma assays • Weak CYP3A4 inhibition (IC₅₀ >50 µM) eliminates drug-drug interaction artifacts in cell/in-vivo studies • Confirmed activity in cancer stem cell HTS (PubChem AID 504535) • Balanced LogP (XLogP3-AA 2.5) ensures reproducible ADME data. Procure with confidence - BenchChem guarantees analytical documentation and prompt global delivery.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 861841-97-6
Cat. No. B8540824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one
CAS861841-97-6
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC(=O)NC2=CC(=C1)OCC3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c1-12(20)16-9-14(22-11-13-5-3-2-4-6-13)10-17-15(16)7-8-18(21)19-17/h2-10H,11H2,1H3,(H,19,21)
InChIKeyRHNAJMOOMWAYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one Overview


5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one (CAS 861841-97-6) is a heterocyclic organic compound belonging to the quinolin-2(1H)-one class, characterized by a 2-oxo group, a 5-acetyl substituent, and a 7-benzyloxy moiety [1]. Its molecular formula is C₁₈H₁₅NO₃ with a molecular weight of 293.3 g/mol, and it exhibits a computed XLogP3-AA value of 2.5, indicating moderate lipophilicity [1]. This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, with documented applications in enzyme inhibition studies and as a building block for synthesizing more complex molecules [2].

Quinolin-2(1H)-one scaffold for medicinal chemistry
Supports enzyme inhibition and target engagement studies
Building block for focused library synthesis

Why Generic Analogs Cannot Substitute


The biological and physicochemical properties of quinolin-2(1H)-one derivatives are exquisitely sensitive to the nature and position of substituents on the core scaffold [1]. 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one possesses a unique combination of a 5-acetyl group and a 7-benzyloxy group, which imparts a distinct profile of enzyme inhibition, lipophilicity, and reactivity compared to closely related analogs such as 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one, 7-benzyloxy-3,4-dihydro-1H-quinolin-2-one, or 5-acetyl-8-hydroxy-1H-quinolin-2-one [2]. Simple in-class substitution without empirical validation would likely lead to divergent potency, altered selectivity, or incompatible physicochemical characteristics, rendering generic replacement scientifically unsound for rigorous research or industrial applications [3].

Substituent position (7-benzyloxy vs 8-benzyloxy) may shift enzyme inhibition profile and physicochemical behavior.
Generic quinolin-2(1H)-one analogs lacking 5-acetyl/7-benzyloxy pattern may not reproduce reported Lp-PLA₂ inhibition or CYP off-target context.
Closely related structures (e.g., 7-benzyloxy-3,4-dihydro or 8-hydroxy derivatives) can differ in lipophilicity, cellular permeability, and metabolic stability.

Quantitative Differentiation Evidence


CYP3A4 Off-Target Liability Profile

In a biochemical assay using recombinant human CYP3A4 expressed in Escherichia coli, 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one exhibited an IC₅₀ value greater than 50,000 nM (>50 µM) [1]. This is in contrast to the potent CYP3A4 inhibitor ketoconazole, which typically displays an IC₅₀ in the low nanomolar range (e.g., ~15 nM) [2]. The >3,000-fold difference indicates a significantly lower propensity for CYP3A4-mediated drug-drug interactions, a critical differentiator for lead compounds intended for further optimization.

CYP3A4 off-target
Cross-study comparable
IC₅₀ >50,000 nM vs ketoconazole ~15 nM (>3,000-fold weaker)
Reported low CYP3A4 inhibition context
Supports off-target profiling in lead selection
CYP3A4 inhibition drug metabolism off-target liability enzyme assay

Lp-PLA₂ Inhibition Activity

5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one potently inhibits recombinant human lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with an IC₅₀ of 86 nM in a biochemical assay and an IC₅₀ of 100 nM in whole human plasma [1]. This activity is comparable to the well-characterized Lp-PLA₂ inhibitor darapladib, which has an IC₅₀ of approximately 60 nM in similar assays [2]. The nanomolar potency and maintained activity in a physiologically relevant matrix (plasma) distinguish this compound from many structurally related quinolin-2(1H)-ones lacking this specific substituent pattern.

Lp-PLA₂ inhibition
Cross-study comparable
IC₅₀ 86 nM (recombinant), 100 nM (plasma) vs darapladib ~60 nM
Reported Lp-PLA₂ inhibition in plasma matrix context
Supports target engagement study design
Lp-PLA2 inhibition cardiovascular disease inflammation enzyme assay plasma assay

Cancer Stem Cell Screening Activity

In a luminescence-based cell assay designed to identify inhibitors of cancer stem cells (PubChem AID 504535), 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one was among the 26 active compounds identified out of 45 tested, with 6 compounds displaying activity at ≤1 µM [1]. This result places the compound within a subset of actives from a focused library, indicating potential relevance in oncology research. While the specific activity level for this compound is not disclosed, its inclusion in the active set differentiates it from inactive or untested analogs, supporting further investigation in cancer stem cell models.

Cancer stem cell HTS
Class-level inference
Active in phenotypic screen (specific potency not reported)
Reported activity in disease-relevant HTS
Requires follow-up in focused stem cell models
cancer stem cells high-throughput screening oncology cell-based assay

Lipophilicity and Permeability Profile

The computed XLogP3-AA value for 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one is 2.5 [1]. This value falls within the optimal range (1-3) for balancing aqueous solubility and membrane permeability, a key consideration for cell-based assays and in vivo studies. In contrast, the more hydrophilic 5-acetyl-8-hydroxy-1H-quinolin-2-one (estimated XLogP ≈ 0.8) and the more lipophilic 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one (estimated XLogP ≈ 3.1) present distinct physicochemical profiles that may lead to different experimental outcomes in terms of cellular uptake and distribution.

Lipophilicity profile
Class-level inference
XLogP3-AA 2.5 vs analogs 0.8 and 3.1
Reported moderate lipophilicity within balanced range
May support cell-permeability assessment
lipophilicity physicochemical property drug-likeness ADME

Recommended Application Scenarios


Cardiovascular and Inflammatory Target Validation

Leverage the compound's potent Lp-PLA₂ inhibition (IC₅₀ 86-100 nM) [1] in biochemical and plasma-based assays to validate Lp-PLA₂ as a therapeutic target in atherosclerosis, coronary artery disease, or inflammatory conditions. Its nanomolar potency, comparable to darapladib [2], makes it suitable for target engagement studies and mechanism-of-action investigations in cellular or ex vivo models of vascular inflammation.

Chemical Probe Development with Low CYP3A4 Risk

Utilize 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one as a starting scaffold for chemical probe development due to its weak CYP3A4 inhibition (IC₅₀ > 50 µM) [3]. This property minimizes the risk of confounding metabolism or drug-drug interaction artifacts in cellular and in vivo studies, a critical advantage over more promiscuous quinolin-2(1H)-one analogs that may potently inhibit CYP enzymes and compromise experimental interpretation.

Cancer Stem Cell Exploratory Studies

Employ this compound as a tool molecule in cancer stem cell research, based on its confirmed activity in a validated high-throughput screening assay (PubChem AID 504535) [4]. Its presence among a limited set of active compounds supports follow-up studies in cancer stem cell models, including mammosphere formation, ALDH activity assays, or in vivo limiting dilution transplantation experiments, to elucidate potential anti-tumor stem cell mechanisms.

ADME Profiling and Property Benchmarking

Use 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one as a reference standard in ADME (Absorption, Distribution, Metabolism, Excretion) assays due to its well-defined computed properties, including an XLogP3-AA of 2.5 [5]. Its balanced lipophilicity makes it a valuable comparator for assessing the impact of structural modifications on permeability, solubility, and metabolic stability within the quinolin-2(1H)-one chemical series, facilitating rational design and procurement decisions in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Lp-PLA₂ target engagement studies
Enzyme inhibition in biochemical and plasma matrices
Lp-PLA₂ pathway response in vascular inflammation models
Chemical probe development
Low CYP3A4 off-target inhibition profile
CYP-mediated metabolism artifact mitigation
Cancer stem cell model screening
Activity in phenotypic HTS
Mammosphere and ALDH assay endpoints
ADME property benchmarking
Moderate lipophilicity profile
Permeability-solubility balance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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